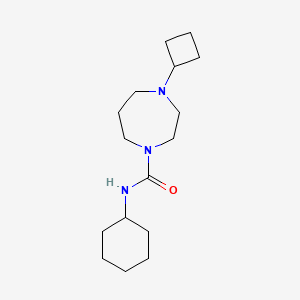

4-cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C16H29N3O and its molecular weight is 279.428. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of complex molecules often involves the creation of cyclopropane and diazepane derivatives through cycloaddition reactions. For instance, metal carbene precursors have been utilized in cyclopropanation and cycloaddition reactions to produce spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b] azepines, showcasing the versatility of these precursors in synthetic chemistry (Ren et al., 2017).

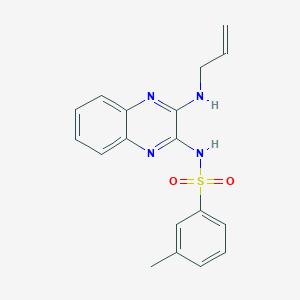

Another study highlights the synthesis of a histamine H(3) receptor antagonist, demonstrating the manipulation of hydroxyproline stereochemistry and desymmetrization of homopiperazine, which showcases the potential of complex synthetic routes in producing medically relevant molecules (Pippel et al., 2010).

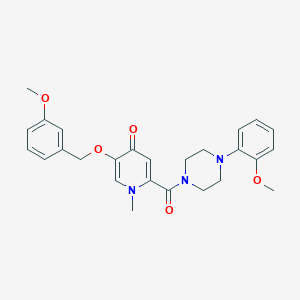

Applications in Drug Discovery and Material Science

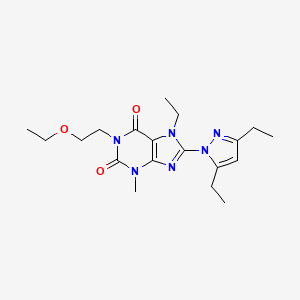

The research on 1,4-diazepane derivatives elucidates their potential as ligands for sigma-1 receptors, which could inform drug discovery efforts targeting neurological disorders. This includes the chiral synthesis of these compounds from amino acids, demonstrating the intricate relationship between structure and biological activity (Fanter et al., 2017).

Theoretical studies on derivatives of tetrahydro-1H-benzodiazepine, such as N-cyclohexyl-2,4,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,5]diazepine-2-carboxamide, provide insights into the electronic structure and reactivity of these compounds, which could have implications for material science and catalysis (Yahyaei et al., 2018).

Novel Synthetic Methodologies

The development of novel synthetic methodologies, such as the use of diazo compounds in C-H functionalization, expands the toolkit available to chemists for constructing complex molecular architectures. This includes the synthesis of diazacycles, which are valuable intermediates in organic synthesis (Nalikezhathu et al., 2023).

The use of DABCO as a base catalyst in the synthesis of highly functionalized cyclohexenones demonstrates the efficiency of organocatalysis in facilitating multi-component reactions under solvent-free conditions, which is crucial for green chemistry (Hazeri et al., 2020).

Properties

IUPAC Name |

4-cyclobutyl-N-cyclohexyl-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O/c20-16(17-14-6-2-1-3-7-14)19-11-5-10-18(12-13-19)15-8-4-9-15/h14-15H,1-13H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLNCLAMCZCJIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCCN(CC2)C3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2358793.png)

![2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2358795.png)

![6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2358801.png)

![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2358802.png)

![N-[[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2358805.png)

![5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride](/img/structure/B2358807.png)

![[1-(2,2-diethoxyethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2358808.png)

![(7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2358811.png)

![N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide](/img/structure/B2358816.png)